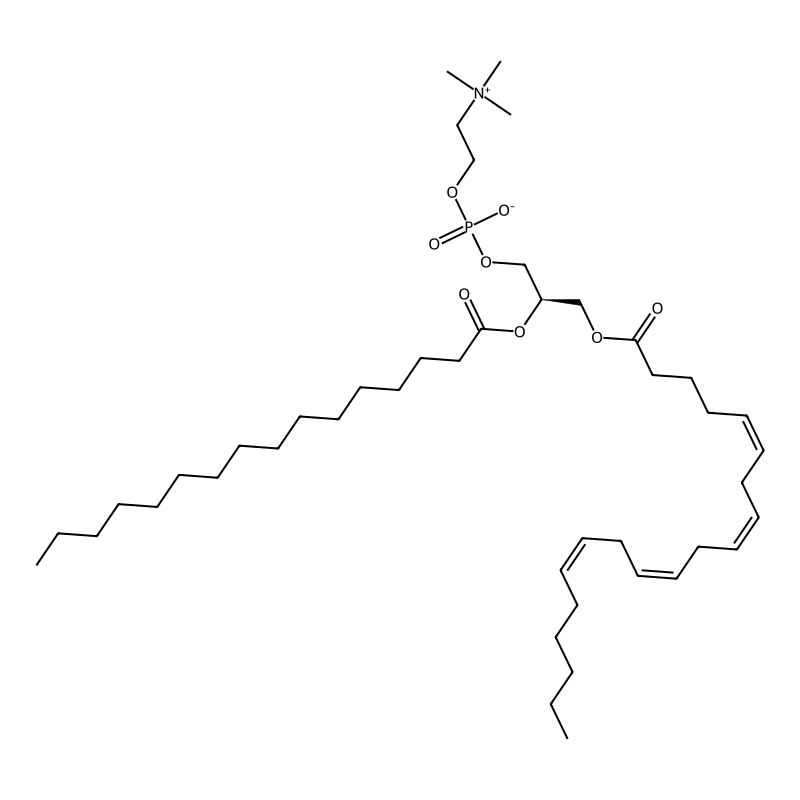

1-PalMitoyl-2-arachidoyllecithin

Content Navigation

Avoid assay failure caused by substituting POPC or DPPC. PAPC (CAS 35418-58-7) is the obligate precursor for POVPC/PGPC oxidized phospholipids and delivers a -22.5°C phase transition for liquid-crystalline membranes. • Enables accurate BAX/BAK pore-forming peptide assays & 5-LOX enzyme activity studies. • Guarantees correct oxidative fragmentation into POVPC/PGPC, not ALDO-PC. • Supplied as >99% pure lipid for liposome formulation & lipidomics. In stock for immediate dispatch.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

1-Palmitoyl-2-arachidonoyl-sn-glycero-3-phosphocholine (PAPC, CAS 35418-58-7) is an asymmetric, polyunsaturated phosphatidylcholine featuring a saturated palmitic acid (16:0) at the sn-1 position and a highly unsaturated arachidonic acid (20:4) at the sn-2 position [1]. From a procurement perspective, PAPC is fundamentally valued for its extreme thermal behavior—exhibiting a gel-to-liquid crystalline phase transition temperature (Tm) of -22.5 °C—and its role as an obligate chemical precursor [1]. Unlike monounsaturated or fully saturated lipids, the four double bonds in the arachidonoyl chain make PAPC highly susceptible to targeted oxidation, serving as the specific parent molecule for synthesizing potent truncated oxidized phospholipids (tOxPLs) such as POVPC and PGPC [2]. Consequently, PAPC is a critical raw material for formulating highly fluid liquid-crystalline liposomes, engineering low-packing-pressure model membranes, and generating biologically accurate oxidized lipid standards for cardiovascular and inflammatory research[2].

Research Fit

References

- [1] Litman, B. J., et al. Packing characteristics of highly unsaturated bilayer lipids: Raman spectroscopic studies of multilamellar phosphatidylcholine dispersions. Biochemistry (1991).

- [2] Karki, P., et al. Chronic and Binge Alcohol Ingestion Increases Truncated Oxidized Phosphatidylcholines in Mice Lungs Due to Increased Oxidative Stress. Frontiers in Physiology (2021).

Substituting PAPC with more common, less expensive structural analogs like POPC (16:0-18:1 PC) or DPPC (16:0-16:0 PC) fundamentally alters membrane mechanics and downstream chemical reactivity, leading to assay failure in specialized applications [1]. DPPC forms rigid, solid gel-phase bilayers at physiological temperatures (Tm = 41 °C), which severely restricts the insertion and catalytic activity of membrane-bound enzymes compared to the highly fluid PAPC matrix [1]. Furthermore, if a buyer substitutes POPC for PAPC in lipid oxidation workflows, the resulting oxidative fragmentation yields ALDO-PC and PAzePC rather than the arachidonic acid-derived POVPC and PGPC [2]. Because POVPC and PGPC are the specific bioactive species required to trigger endothelial activation and TLR4 signaling in atherosclerosis models, the use of POPC as a precursor fails to replicate the necessary physiological lipidomic profile [2].

Substitution Risk

References

- [1] Provost, J. J., et al. Membrane Fluidity Is a Key Modulator of Membrane Binding, Insertion, and Activity of 5-Lipoxygenase. Biophysical Journal (2008).

- [2] Karki, P., et al. Chronic and Binge Alcohol Ingestion Increases Truncated Oxidized Phosphatidylcholines in Mice Lungs Due to Increased Oxidative Stress. Frontiers in Physiology (2021).

Extreme Membrane Fluidity and Low Tm

Raman spectroscopic and thermodynamic profiling demonstrates that PAPC exhibits a gel-to-liquid crystalline phase transition temperature (Tm) of approximately -22.5 °C [1]. This thermal behavior is significantly depressed compared to the monounsaturated POPC (-2.5 °C) and the fully saturated DPPC (41 °C)[1]. This 20 °C to 63.5 °C difference in Tm ensures that PAPC maintains a highly disordered, fluid liquid-crystalline phase with minimal lateral packing pressure at both room and physiological temperatures, a physical state that DPPC and POPC cannot replicate under identical thermal conditions [1].

| Evidence Dimension | Gel-to-liquid crystalline phase transition temperature (Tm) |

| Target Compound Data | PAPC (-22.5 °C) |

| Comparator Or Baseline | POPC (-2.5 °C) and DPPC (41 °C) |

| Quantified Difference | 20 °C lower than POPC; 63.5 °C lower than DPPC |

| Conditions | Multilamellar phosphatidylcholine dispersions analyzed via temperature-dependent Raman spectroscopy |

Procuring PAPC is essential for formulating liposomes and model membranes that require an ultra-fluid, low-packing-pressure environment at physiological temperatures.

Obligate Precursor for POVPC and PGPC

PAPC is the specific structural substrate required to generate truncated oxidized phosphatidylcholines (tOxPLs) such as POVPC (aldehyde-terminated) and PGPC (carboxyl-terminated) via enzymatic oxidation or Fenton reactions [1]. In direct contrast, subjecting POPC to identical oxidation protocols yields structurally distinct products, specifically ALDO-PC and PAzePC, due to the presence of only a single double bond in its oleic acid chain [1]. Because POVPC and PGPC are the primary bioactive species responsible for endothelial barrier disruption and monocyte binding in vivo, PAPC cannot be substituted by POPC in the synthesis of these targeted lipid standards [1].

| Evidence Dimension | Truncated oxidized phospholipid (tOxPL) yield |

| Target Compound Data | PAPC (Yields POVPC and PGPC) |

| Comparator Or Baseline | POPC (Yields ALDO-PC and PAzePC) |

| Quantified Difference | Generation of arachidonic acid-derived fragments (POVPC/PGPC) vs. oleic acid-derived fragments (ALDO-PC/PAzePC) |

| Conditions | In vitro oxidation (e.g., Fenton reaction or UV exposure) followed by LC-MS/MS analysis |

Buyers manufacturing oxidized lipid standards or studying atherosclerosis must procure PAPC to generate the correct bioactive POVPC/PGPC pool.

Enhanced 5-Lipoxygenase Activity

The high membrane fluidity of PAPC directly modulates the binding strength and insertion depth of membrane-associated enzymes [1]. Experimental kinetics show that replacing fully saturated DPPC model membranes with highly unsaturated PAPC membranes results in an approximately 3-fold increase in the catalytic activity of 5-Lipoxygenase (5-LO) [1]. While POPC provides an intermediate increase in activity over DPPC, PAPC achieves the maximum stimulatory effect due to its optimal fluidity and low packing density, facilitating stronger enzyme-membrane interactions [1].

| Evidence Dimension | 5-Lipoxygenase (5-LO) catalytic activity |

| Target Compound Data | PAPC membranes (~3-fold increase over baseline) |

| Comparator Or Baseline | DPPC membranes (Baseline activity in solid gel phase) |

| Quantified Difference | ~3-fold increase in enzyme activity compared to the saturated DPPC baseline |

| Conditions | 5-LO binding and activity measured in large unilamellar vesicles (LUVs) at 22 °C |

Crucial for researchers designing lipid vesicles to maximize the catalytic efficiency and membrane insertion of peripheral membrane proteins.

Reduced Barrier for Toroidal Pore Formation

The polyunsaturated sn-2 chain of PAPC creates a highly flexible membrane matrix that lowers the mechanical energy barrier for toroidal pore formation[1]. Molecular dynamics and potential of mean force (PMF) analyses reveal a quantifiable decrease in the free energy required for pore formation in PAPC bilayers compared to POPC bilayers [1]. This reduced line tension and increased flexibility make PAPC a more permissive environment for the assembly of apoptotic pore-forming proteins like BAX and BAK, which exhibit higher permeabilization activity in polyunsaturated membranes [1].

| Evidence Dimension | Free energy for pore formation (PMF) |

| Target Compound Data | PAPC bilayer (Lower energy barrier, high flexibility) |

| Comparator Or Baseline | POPC bilayer (Higher energy barrier, lower flexibility) |

| Quantified Difference | Significant reduction in the potential of mean force (PMF) required to stabilize toroidal pores |

| Conditions | Simulated toroidal pore formation and BAX/BAK permeabilization assays in model membranes |

Makes PAPC the necessary lipid choice for constructing model membranes in apoptosis and pore-forming toxin assays where membrane flexibility dictates assay success.

Synthesis of OxPL Standards

PAPC is the definitive starting material for generating OxPAPC mixtures via controlled in vitro oxidation. It is specifically procured to synthesize POVPC and PGPC, which are utilized as analytical standards in LC-MS/MS lipidomics and as active reagents in endothelial activation and vascular aging models [1].

Fluid Liposome Formulation for Enzyme Assays

Due to its extremely low phase transition temperature (-22.5 °C), PAPC is selected over DPPC and POPC to formulate liquid-crystalline liposomes. These highly fluid vesicles are required to maximize the insertion, binding strength, and catalytic activity of membrane-bound enzymes like 5-Lipoxygenase that depend on low lateral packing pressure [2].

Apoptosis & Membrane Permeabilization Modeling

PAPC is utilized to create flexible model membranes (such as GUVs or LUVs) that lower the energetic barrier for toroidal pore formation. This makes it the preferred structural lipid for accurately assaying the permeabilization activity of BAX, BAK, and other pore-forming peptides where monounsaturated lipids provide too high of an energy barrier [3].

Application Fit Matrix

References

- [1] Karki, P., et al. Chronic and Binge Alcohol Ingestion Increases Truncated Oxidized Phosphatidylcholines in Mice Lungs Due to Increased Oxidative Stress. Frontiers in Physiology (2021).

- [2] Provost, J. J., et al. Membrane Fluidity Is a Key Modulator of Membrane Binding, Insertion, and Activity of 5-Lipoxygenase. Biophysical Journal (2008).

- [3] Salvador-Gallego, R., et al. Lipid unsaturation promotes BAX and BAK pore activity during apoptosis. Nature Communications (2021).

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Wikipedia

Use Classification

Explore Compound Types